Cinanserin hydrochloride
Overview
Description
Cinanserin hydrochloride is the hydrochloride salt of cinanserin . It is an inhibitor of 3C-like proteinase of severe acute respiratory syndrome coronavirus (SARS-Cov) and reduces virus replication in vitro . It has a role as an antiviral agent, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor, and an anticoronaviral agent .
Synthesis Analysis
Cinanserin was screened from a database containing structural information of more than 8,000 existing drugs . It was chosen for further experimental evaluation due to its high score in the screening . Binding of both cinanserin and its hydrochloride to bacterially expressed 3CL pro of SARS-CoV and the related human coronavirus 229E (HCoV-229E) was demonstrated .
Molecular Structure Analysis
The molecular formula of Cinanserin hydrochloride is C20H25ClN2OS . The IUPAC name is (E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride . The InChI is InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; .
Chemical Reactions Analysis
Cinanserin hydrochloride inhibits the catalytic activity of SARS-CoV 3CL pro and HCoV-229E 3CL pro . The 50% inhibitory concentration (IC50) values were calculated as 5 μM .
Physical And Chemical Properties Analysis
The molecular weight of Cinanserin hydrochloride is 376.9 g/mol . The compound is a solid . It is soluble in DMSO at 125 mg/mL and in water at 100 mg/mL .
Scientific Research Applications
Antiviral Activities
Cinanserin hydrochloride has been evaluated for its antiviral activities. A study by Chiow et al. (2015) assessed its effects against murine coronavirus, demonstrating that Cinanserin hydrochloride was capable of inhibiting viral infectivity, albeit for a shorter duration compared to other compounds tested. This indicates potential applications of Cinanserin hydrochloride in developing antiviral agents, particularly against coronavirus infections (Chiow et al., 2015).
Interaction with Other Compounds
In the realm of multi-target drugs, Cinanserin's interaction with other compounds has been explored for therapeutic purposes. Milenkovic et al. (2020) investigated its binding affinity to the main protease of SARS-CoV-2. The study found that Cinanserin, along with certain coumarin derivatives, showed potential in inhibiting the functional activity of SARS-CoV-2 protease, suggesting its relevance in treating complex diseases like COVID-19 (Milenkovic et al., 2020).
Reduction of Systemic Burn Edema
A significant application of Cinanserin hydrochloride is in reducing systemic burn edema. Hernekamp et al. (2013) conducted a study where Cinanserin was administered to observe its effects on systemic burn edema. The results indicated that specific antagonism of 5-HT2 receptors by Cinanserin significantly reduced systemic burn edema and leukocyte activation. This highlights its potential use in treating conditions related to burns and inflammation (Hernekamp et al., 2013).
Role in Antidepressant and Anxiolytic Effects
In a study by Mosaffa et al. (2020), the effects of Cinanserin on harmaline-induced responses in acute restraint stress (ARS) mice were examined. It was found that Cinanserin, when co-administered with harmaline, showed synergistic antidepressant- and anxiolytic-like effects in ARS mice. Thissuggests a potential role for Cinanserin in the treatment of neuropsychiatric disorders like depression and anxiety, especially in stress-induced scenarios (Mosaffa et al., 2020).
Safety And Hazards
Users should avoid breathing mist, gas, or vapours of Cinanserin hydrochloride . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . The compound should be handled in a well-ventilated area . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGJPDKYMJJWRB-IERUDJENSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1166-34-3 (Parent) | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901018928 | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinanserin hydrochloride | |
CAS RN |
54-84-2, 1166-34-3 | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinanserin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinanserin hydrochloride [USAN] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 54-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65Z32KI62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.